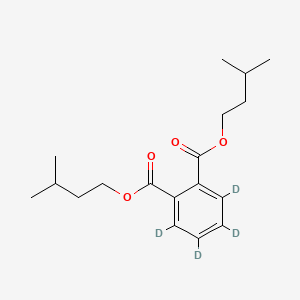

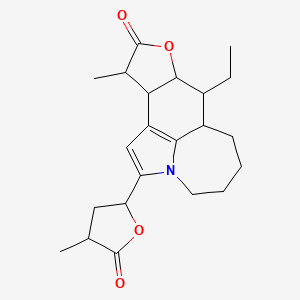

![molecular formula C27H30N2O6 B585448 a-[[Fmoc]氨基]-1-[alloc]-(aS)-4-哌啶丙酸 CAS No. 313052-03-8](/img/structure/B585448.png)

a-[[Fmoc]氨基]-1-[alloc]-(aS)-4-哌啶丙酸

描述

“a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff . The Fmoc group is a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS), which is very widespread for the Fmoc/tBu approach .

Synthesis Analysis

The synthesis of this compound involves the use of Fmoc strategy in SPPS, which has revolutionized peptide synthesis, allowing for the production of complex peptides with diverse functionalities . The Fmoc group is stable under a wide range of reaction conditions, allowing for subsequent synthetic manipulations . The Fmoc group can be readily removed under mild basic conditions, facilitating its removal without affecting other functional groups .

Molecular Structure Analysis

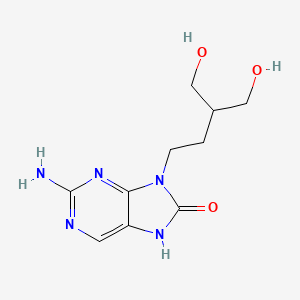

The molecular structure of “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” involves the self-assembly of low molecular weight gelators (LMWGs). The supramolecular structure occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks .

Chemical Reactions Analysis

The chemical reactions involving “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” include the protection of amine groups with FMOC-Cl . This is a crucial step in various organic reactions to prevent undesired side reactions and enable selective functionalization at other reactive sites .

Physical And Chemical Properties Analysis

The physical and chemical properties of “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” are influenced by its molecular structure. The rheological data, namely the G′ > G″ and tan δ approximately 0.1–0.2 gel-like behavior observed for all studied samples, demonstrate and sustain the appearance of the co-assembly processes and the ability of the samples to act as LMWG .

科学研究应用

Solid Phase Peptide Synthesis (SPPS)

The Fmoc group is widely used in SPPS due to its stability and ease of removal under mild base conditions . This compound, with its Fmoc protection, is particularly useful in synthesizing peptides that require subsequent modification or conjugation, as the Alloc group can be selectively removed under orthogonal conditions.

Synthesis of Modified Peptides

This compound is instrumental in the synthesis of peptides with unnatural modifications or site-specific tags . Such peptides are crucial for studies like cell signaling, development of epitope-specific antibodies, and biomarkers for diseases.

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to introduce Alloc-protected amino acids into peptide chains allows for the creation of diverse peptide-based drugs . The Alloc group provides a handle for further functionalization, which is essential in drug design and development.

Bio-inspired Materials Science

The Fmoc group imparts self-assembling properties to amino acids and peptides, making them important in materials science . The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to novel materials with unique properties.

Structure-Activity Relationship (SAR) Studies

The compound is used in SAR studies to systematically modify the structure of peptides and observe the changes in biological activity . This is vital for understanding the function of peptides and designing better therapeutic agents.

Green Chemistry Applications

The compound’s compatibility with green chemistry principles is demonstrated in its use with calcium (II) iodide as a protective agent for the Fmoc group during amino ester hydrolysis . This approach aligns with the goals of reducing hazardous reagents and improving reaction efficiency.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-prop-2-enoxycarbonylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O6/c1-2-15-34-27(33)29-13-11-18(12-14-29)16-24(25(30)31)28-26(32)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h2-10,18,23-24H,1,11-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURLLCHNGWWRCW-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801110456 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801110456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid | |

CAS RN |

313052-03-8 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313052-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801110456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

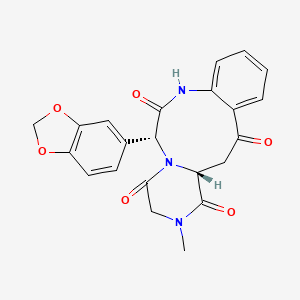

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)